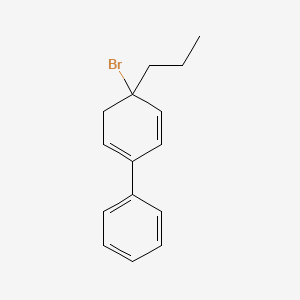![molecular formula C10H18O2 B14010584 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene CAS No. 37406-14-7](/img/structure/B14010584.png)
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-1-propanol with prop-2-en-1-ol in the presence of a strong acid catalyst to form the intermediate compound. This intermediate is then reacted with prop-2-en-1-ol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving allylic compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials.
Mécanisme D'action
The mechanism by which 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes that catalyze allylic reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Propyn-1-yloxy)-1-propene
- 2-Methyl-3-(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propanoic acid
- 3-(Allyloxy)-1-propyne
Uniqueness
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
37406-14-7 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-methyl-1,1-bis(prop-2-enoxy)propane |
InChI |
InChI=1S/C10H18O2/c1-5-7-11-10(9(3)4)12-8-6-2/h5-6,9-10H,1-2,7-8H2,3-4H3 |
Clé InChI |
WCBOAGVUCGYFKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



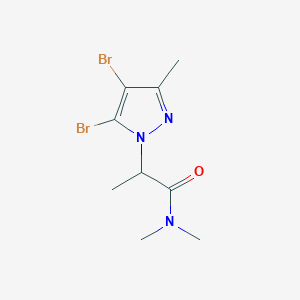

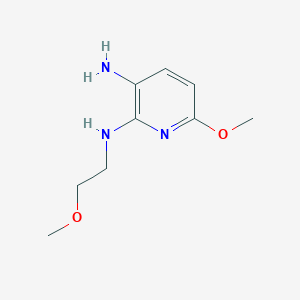
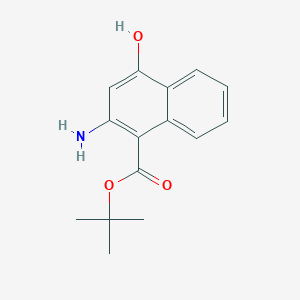
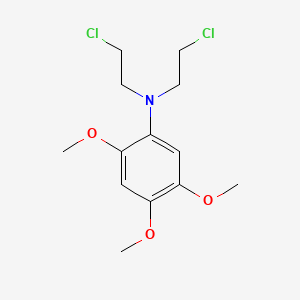

![5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14010523.png)

![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)
